2-Nitro-5-(trifluoromethyl)phenol
Overview
Description
2-Nitro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is known for its pale-yellow to yellow-brown liquid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(trifluoromethyl)phenol typically involves the nitration of 5-(trifluoromethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position of the phenol ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production process. The use of advanced purification techniques such as recrystallization and distillation ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Amino-5-(trifluoromethyl)phenol.
Substitution: Alkylated or acylated derivatives of this compound.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Nitro-5-(trifluoromethyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These properties contribute to its potential antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-6-(trifluoromethyl)phenol
- 3-Nitro-5-(trifluoromethyl)phenol
Uniqueness
2-Nitro-5-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenol ring, which imparts distinct chemical and biological properties . The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to similar compounds . This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-5(11(13)14)6(12)3-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYLHATVWKUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555755 | |
Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-17-5 | |
Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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